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For Researchers, Scientists, and Drug Development Professionals
Introduction

Picrasidine Q is a (3-carboline alkaloid isolated from the plant Picrasma quassioides. This
technical guide provides a summary of the available spectroscopic data for Picrasidine Q,
focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the
difficulty in accessing the full text of the original primary literature, this document presents a
compilation of information from various scientific sources. The detailed, quantitative NMR and
MS data, as well as specific experimental protocols from the original isolation papers, could not
be fully retrieved. However, this guide offers a foundational understanding of the spectroscopic
characterization of this compound.

Spectroscopic Data Summary

The structural elucidation of Picrasidine Q relies on a combination of spectroscopic
techniques, primarily NMR and MS. While the precise, tabulated data from the original
publications by Ohmoto, Koike, and Li was not accessible for this review, the following sections
describe the expected data and its significance in structure determination.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental
composition of Picrasidine Q.
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Mass Spectrometry Data for Picrasidine Q

Technique High-Resolution Mass Spectrometry (HRMS)

Electrospray lonization (ESI) or Fast Atom

Expected lonization Mode
Bombardment (FAB)

Precise molecular weight and elemental

Key Information Provided
formula.

Reported Molecular Formula C29H22N40s5

Calculated: 507.1668. The experimentally
Expected [M+H]* (m/z) observed value would be reported in the primary

literature.

Note: The exact experimental m/z value is critical for confirming the molecular formula and is a
key piece of data found in the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR and 13C NMR spectroscopy are essential for determining the carbon-hydrogen
framework of Picrasidine Q. The chemical shifts (d) are reported in parts per million (ppm) and

the coupling constants (J) in Hertz (Hz).
IH NMR Data (Expected)

The *H NMR spectrum would provide information on the number of different types of protons,
their chemical environment, their relative numbers (integration), and their connectivity to
neighboring protons (splitting patterns). A detailed table of expected proton signals would

include:
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] Chemical Shift (3, o Coupling Constant
Proton Assignment Multiplicity
ppm) (J, Hz)
) (Expected in the & (Typical aromatic
Aromatic Protons ] (e.g.,d, t, dd) ]
7.0-9.0 ppm region) couplings)
] (Expected in various ) ] ]
Methylene/Methine ) ) (Typical aliphatic
regions depending on (e.g.,s,d, t, m) ]
Protons o couplings)
connectivity)

(Expected as singlets
Methoxy Protons S N/A
around 6 3.0-4.0 ppm)

(Variable, often broad
NH Protons ] brs N/A
singlets)

13C NMR Data (Expected)

The 13C NMR spectrum reveals the number of unique carbon atoms and their chemical
environments.

Carbon Assignment Chemical Shift (o, ppm)

Carbonyl Carbons (Expected in the & 160-180 ppm region)
Aromatic/Olefinic Carbons (Expected in the 6 100-160 ppm region)
Aliphatic Carbons (Expected in the & 20-60 ppm region)
Methoxy Carbons (Expected around & 50-60 ppm)

Note: The definitive assignment of each proton and carbon signal requires 2D NMR
experiments such as COSY, HSQC, and HMBC, which would be detailed in the primary
research articles.

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and verification of scientific
findings. The following sections outline the general methodologies expected to be used for the
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isolation and spectroscopic analysis of Picrasidine Q.

Isolation and Purification of Picrasidine Q

The isolation of Picrasidine Q from Picrasma quassioides typically involves the following
steps:

o Extraction: The dried and powdered plant material (e.g., root bark) is extracted with a
suitable organic solvent, such as methanol or ethanol.

» Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with
solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds
based on their solubility.

o Chromatography: The alkaloid-rich fraction is further purified using various chromatographic
techniques. This often involves multiple steps:

o Column Chromatography: Using silica gel or alumina to achieve initial separation.

o High-Performance Liquid Chromatography (HPLC): Often used for the final purification of
the compound to a high degree of purity.

Spectroscopic Analysis

The purified Picrasidine Q is then subjected to spectroscopic analysis for structure elucidation:
 NMR Spectroscopy:
o Samples are dissolved in a deuterated solvent (e.g., CDCIs, DMSO-ds).

o H NMR, 3C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-
field NMR spectrometer (e.g., 400 or 500 MHz).

e Mass Spectrometry:

o High-resolution mass spectra are obtained using an ESI or FAB source coupled to a mass
analyzer such as a Time-of-Flight (TOF) or Orbitrap.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b566500?utm_src=pdf-body
https://www.benchchem.com/product/b566500?utm_src=pdf-body
https://www.benchchem.com/product/b566500?utm_src=pdf-body
https://www.benchchem.com/product/b566500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mandatory Visualization

The following diagram illustrates a general workflow for the isolation and characterization of a
natural product like Picrasidine Q.
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General Workflow for Picrasidine Q Isolation and Characterization
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Caption: General workflow for the isolation and characterization of Picrasidine Q.
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Conclusion

This technical guide provides an overview of the spectroscopic data and general experimental
approaches for the study of Picrasidine Q. While the specific quantitative data from the
original research could not be included, the information presented here serves as a valuable
resource for researchers, scientists, and drug development professionals interested in this
natural product. For detailed experimental procedures and complete spectroscopic data, it is
highly recommended to consult the primary literature:

e Li, H. Y., Ohmoto, T., Koike, K., et al. (1993). New alkaloids, picrasidines W, X and Y, from
Picrasma quassioides and X-ray crystallographic analysis of picrasidine Q. Chemical &
Pharmaceutical Bulletin, 41(10), 1807-1811.

e Ohmoto, T., & Koike, K. (1985). Studies on the alkaloids from Picrasma quassioides bennet.
VI. Structures of picrasidines N, O, and Q. Chemical & Pharmaceutical Bulletin, 33(11),
4901-4905.

 To cite this document: BenchChem. [Picrasidine Q: A Technical Overview of its
Spectroscopic Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b566500#spectroscopic-data-nmr-ms-for-picrasidine-

ql

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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